![molecular formula C21H27N7O5S B4580515 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide
Overview
Description
The research on sulfonamide derivatives and related compounds is extensive due to their potential biological and pharmacological properties. These compounds have been synthesized and studied for various applications, including their role as enzyme inhibitors and their pharmacological activities.
Synthesis Analysis
Facile synthesis methods for sulfonamide derivatives often involve the substitution of functional groups to enhance the compound's activity or specificity. For instance, the facile synthesis and pharmacological testing of biaryl pyrazole sulfonamide derivatives have been reported, highlighting the synthesis methodology and potential applications in receptor antagonism (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, are crucial for understanding the conformation and geometry around key atoms in the compound. Studies on related compounds have detailed the molecular structures, showcasing the importance of such analyses in predicting compound behavior (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity and interaction of sulfonamide derivatives with receptors or enzymes are of significant interest. Research on the molecular interaction of antagonists with cannabinoid receptors provides insights into the chemical behavior and potential applications of these compounds (Shim et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are essential for their formulation and application. The synthesis, characterization, and crystal structure studies provide a comprehensive overview of these properties, which are vital for drug design and development processes (S. Naveen et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with biological targets, is crucial for the application of sulfonamide derivatives in medicinal chemistry. Investigations into the synthesis and evaluation of anticancer properties of novel series of carboxamides and sulfonamides derived from related compounds highlight the significance of chemical property analysis (Ajeesh Kumar et al., 2016).
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with similar structural features are frequently utilized in the synthesis of heterocyclic compounds, which are critical in medicinal chemistry for their diverse therapeutic properties. For instance, compounds derived from enaminonitriles, like the starting (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, are key intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives. These derivatives have potential applications in developing new pharmaceuticals due to their structural diversity and biological activities (Fadda et al., 2012).
Antimicrobial Activity
Related compounds, specifically those based on pyrazole sulfonamide frameworks, have been explored for their antimicrobial properties. For instance, new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole have demonstrated significant antimicrobial activity, suggesting that structural analogs might also hold promise for discovering new antimicrobial agents (El‐Emary et al., 2002).
Molecular Interactions and Pharmacological Potential
The molecular interaction studies of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the development of pharmacophore models for ligand-receptor interactions. These models are instrumental in designing new therapeutic agents targeting specific molecular pathways (Shim et al., 2002).
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O5S/c1-14-18(12-24-26(14)2)34(31,32)28-8-4-6-15(13-28)20(29)25-17-11-23-27(3)19(17)21(30)22-10-16-7-5-9-33-16/h5,7,9,11-12,15H,4,6,8,10,13H2,1-3H3,(H,22,30)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKQYUJQQKZUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}piperidine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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